3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a furan ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form the corresponding oxadiazole. This intermediate is further reacted with 4-chlorophenoxyethyl bromide under basic conditions to yield the desired triazole compound .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: The compound can be used as a precursor for the synthesis of agrochemicals, dyes, and polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
Comparison with Similar Compounds
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole can be compared with other similar compounds such as:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
723750-78-5 |
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Molecular Formula |
C15H14ClN3O2S |
Molecular Weight |
335.8g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H14ClN3O2S/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-10-9-20-12-6-4-11(16)5-7-12/h2-8H,9-10H2,1H3 |
InChI Key |
LXGDUCIVTHQYLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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